molecular formula C10H10BrNO B13900270 (5-Bromo-7-methyl-1H-indol-4-yl)methanol

(5-Bromo-7-methyl-1H-indol-4-yl)methanol

Cat. No.: B13900270
M. Wt: 240.10 g/mol
InChI Key: HHHXOWLUQHLBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol typically involves the bromination of 7-methyl-1H-indole. One common method includes reacting 7-methyl-1H-indole with bromine in the presence of a base, such as sodium hydroxide, to introduce the bromine atom at the 5-position . The resulting 5-bromo-7-methyl-1H-indole is then subjected to a reduction reaction to convert the indole to the corresponding methanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-Bromo-7-methyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (5-Bromo-7-methyl-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(5-Bromo-7-methyl-1H-indol-4-yl)methanol can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(5-bromo-7-methyl-1H-indol-4-yl)methanol

InChI

InChI=1S/C10H10BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-4,12-13H,5H2,1H3

InChI Key

HHHXOWLUQHLBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.